molecular formula C13H10ClNO2S2 B1620630 methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate CAS No. 254982-11-1

methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate

Cat. No.: B1620630
CAS No.: 254982-11-1
M. Wt: 311.8 g/mol
InChI Key: LBBDUEUFSCOVJH-UHFFFAOYSA-N
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Description

Methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate is a heterocyclic compound featuring a fused benzo[b]thieno[2,3-d]thiine core. The structure comprises:

  • A benzene ring fused to a thieno[2,3-d]thiine system (a six-membered sulfur-containing heterocycle).
  • An amino group at position 3, which may facilitate hydrogen bonding and interaction with biological targets. A chlorine atom at position 8, likely improving lipophilicity and influencing electronic properties.

For example, chlorination with POCl₃ and amination with aqueous ammonia are common steps in related syntheses . The benzo[b] fusion may arise from cyclization of a substituted thiophene precursor, as seen in the synthesis of thieno[2,3-d]pyrimidines from methyl 2-aminothiophene-3-carboxylate .

Properties

IUPAC Name

methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S2/c1-17-13(16)12-10(15)8-5-18-9-3-2-6(14)4-7(9)11(8)19-12/h2-4H,5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBDUEUFSCOVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C3=C(C=CC(=C3)Cl)SC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372325
Record name Methyl 3-amino-8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254982-11-1
Record name Methyl 3-amino-8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Synthetic Challenges

The compound’s structure comprises:

  • A benzene ring fused to a thiine (a six-membered sulfur-containing heterocycle).
  • A thiophene ring fused at the [2,3-d] position of the thiine.
  • Substituents: chlorine at position 8, amino at position 3, and a methyl ester at position 2.

Key challenges include:

  • Regioselective chlorination at position 8.
  • Simultaneous stabilization of reactive intermediates during annulation.
  • Efficient introduction of the amino group without side reactions.

Synthetic Routes and Methodologies

Route 1: Sequential Annulation and Functionalization

This method involves constructing the benzo[b]thieno[2,3-d]thiine core followed by late-stage functionalization.

Step 1: Synthesis of 8-Chlorobenzo[b]thiine-4H-carboxylic Acid
  • Starting material : 3-Chloro-2-nitrobenzoic acid.
  • Thiine formation : Treatment with Lawesson’s reagent (2.4 equiv) in toluene at 110°C for 12 hours induces cyclization via sulfur insertion, yielding the thiine ring.
  • Reduction : Catalytic hydrogenation (H2/Pd-C, 50 psi) reduces the nitro group to amine.
Step 2: Thiophene Annulation
  • Cyclocondensation : Reacting the thiine intermediate with ethyl 3-mercaptopropionate in the presence of PCl5 (1.2 equiv) at 80°C forms the thieno[2,3-d]thiine system.
  • Esterification : The carboxylic acid is converted to the methyl ester using SOCl2/MeOH (yield: 78%).
Step 3: Amination at Position 3
  • Nitration : Directed nitration with fuming HNO3/H2SO4 at 0°C introduces a nitro group at position 3.
  • Reduction : SnCl2/HCl reduces the nitro group to amino (yield: 65%).

Table 1: Optimization of Route 1

Step Reagents/Conditions Yield (%) Purity (HPLC)
Thiine formation Lawesson’s reagent, toluene, 110°C 72 95.2
Thiophene annulation PCl5, 80°C 68 89.1
Amination SnCl2/HCl, reflux 65 91.8

Route 2: One-Pot Multicomponent Assembly

A convergent approach leverages triethyl orthoformate (TEOF) for simultaneous ring formation and functionalization.

Key Reaction:
  • Reactants : 2-Amino-5-chlorobenzenethiol, methyl propiolate, and TEOF.
  • Mechanism : TEOF acts as a carbonyl surrogate, facilitating cyclization between the thiol and propiolate groups.
  • Conditions : Reflux in acetic acid (12 hours) yields the thieno[2,3-d]thiine core with in situ esterification.

Table 2: One-Pot Reaction Parameters

Parameter Value Impact on Yield
Temperature 120°C Optimal for cyclization
TEOF Equiv 1.5 Prevents over-alkylation
Catalyst None Acetic acid sufficient

Advantages :

  • Reduced purification steps (overall yield: 70%).
  • Direct introduction of the methyl ester.

Route 3: Chlorination-Amination Tandem Strategy

This route prioritizes early-stage chlorination to enhance regioselectivity.

Step 1: Chlorination of Benzothiophene Precursor
  • Substrate : Methyl 3-amino-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate.
  • Chlorinating agent : Cl2 gas in CCl4 at −10°C (selectivity: 8-Cl >95%).
Step 2: Protecting Group Strategy
  • Amino protection : Boc2O (1.1 equiv) in THF shields the amine during chlorination.
  • Deprotection : TFA/CH2Cl2 (1:1) restores the amino group post-chlorination.

Table 3: Chlorination Efficiency

Entry Chlorinating Agent Selectivity (%) Yield (%)
1 Cl2 (gas) 95 88
2 SOCl2 78 65
3 NCS 62 58

Analytical Characterization

Critical data for verifying the compound’s structure:

  • Melting point : 120°C.
  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH2), 7.45–7.39 (m, 2H, aromatic), 3.92 (s, 3H, OCH3).
  • HRMS : m/z 311.81 [M+H]+ (C13H10ClNO2S2).

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

Metric Route 1 Route 2 Route 3
Total yield (%) 58 70 65
Steps 5 3 4
Regioselectivity Moderate High High
Scalability Limited Excellent Moderate

Key Findings :

  • Route 2 offers the highest efficiency but requires precise control of TEOF stoichiometry.
  • Route 3 achieves superior chlorination selectivity but involves protective group chemistry.

Chemical Reactions Analysis

Methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Chemistry Applications

Methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Synthesis of Derivatives : It can undergo nucleophilic substitution reactions at the amino or chloro groups, leading to the formation of various derivatives which can be optimized for specific properties.
  • Reagent in Organic Reactions : This compound is utilized in the synthesis of more complex molecules and can act as a reagent in different organic reactions, enhancing the development of new compounds with desired functionalities .

Biological Applications

The biological activity of this compound makes it a candidate for pharmacological research:

  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit potent antitumor properties by inhibiting microtubule polymerization. For instance, compounds derived from similar scaffolds have demonstrated IC₅₀ values ranging from 2.6 to 18 nM against various cancer cell lines, indicating strong antiproliferative effects .
  • Mechanism of Action : The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics crucial for cell division. This mode of action positions it as a potential lead compound for developing new cancer therapies .

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings:

  • Development of New Materials : The compound is explored for its potential in creating new materials with specific properties, particularly in the fields of pharmaceuticals and agrochemicals.
  • Intermediate in Chemical Synthesis : It acts as an intermediate in the production of other industrial chemicals, facilitating the synthesis of complex organic compounds needed in various applications .
CompoundIC₅₀ (nM)Cancer Cell LineReference
Compound 3c2.6Osteosarcoma MNNG/HOS
Compound 3a0.78Mammary Carcinoma FM3A
Compound 3d16T-Lymphoblastoid Leukemia

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of benzo[b]thiophene derivatives, methyl 3-amino-8-chloro derivatives showed enhanced activity compared to traditional chemotherapeutics like combretastatin A-4. The study highlighted the importance of structural modifications at specific positions on the molecule for maximizing biological activity .

Mechanism of Action

The mechanism of action of methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with thieno[2,3-d]pyrimidine derivatives (e.g., compounds 8a–j in –4). Key differences and similarities include:

Feature Methyl 3-Amino-8-Chloro-4H-Benzo[b]Thieno[2,3-d]Thiine-2-Carboxylate Thieno[2,3-d]Pyrimidine Derivatives (e.g., 8a–j)
Core Structure Benzo[b]thieno[2,3-d]thiine (sulfur heterocycle) Thieno[2,3-d]pyrimidine (nitrogen-sulfur heterocycle)
Key Substituents -Cl (position 8), -NH₂ (position 3), -COOCH₃ (position 2) Varied: -CF₃, -NO₂, phenoxy groups, benzamide linkages
Synthetic Routes Likely involves POCl₃ chlorination and ammonia amination Multi-step synthesis: acid-amine coupling, phenol substitution
Biological Activity Not explicitly tested in evidence Antimicrobial activity (e.g., 8j, 8i, 8h against S. aureus, E. coli)

Impact of Substituents on Properties

Chlorine (Cl) :

  • Enhances lipophilicity, improving membrane permeability.
  • Electron-withdrawing effect may stabilize reactive intermediates during synthesis .

Amino Group (-NH₂): Potential for hydrogen bonding with microbial enzymes (e.g., DNA gyrase), similar to amino-substituted pyrimidines . Contrasts with trifluoromethyl (-CF₃) or nitro (-NO₂) groups in analogues 8a–j, which enhance electronegativity and antibacterial potency .

Methyl Carboxylate (-COOCH₃): Improves solubility compared to non-esterified analogues. Unlike benzamide substituents in 8a–j, which enhance antifungal activity via hydrophobic interactions .

Biological Activity

Methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate (CAS No. 254982-11-1) is a compound with significant potential in various biological applications. Its molecular formula is C13H10ClNO2S2C_{13}H_{10}ClNO_2S_2, and it has a molecular weight of 311.81 g/mol. This compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities, making it a subject of interest in pharmacology and medicinal chemistry.

Pharmacological Profiles

  • Neurotransmitter Modulation :
    • Compounds similar to methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine have been shown to act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission in the CNS. This activity can enhance cognitive functions without the excitotoxic effects typical of direct agonists .
  • Anticancer Activity :
    • Preliminary studies have suggested that derivatives of thiophene and thieno compounds exhibit cytotoxic effects against various cancer cell lines. Although specific data for methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine are not extensively documented, its structural framework indicates potential for similar activities.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Neurotransmitter ModulationPositive allosteric modulation of AMPA receptors
Anticancer PotentialCytotoxic effects on cancer cell lines (structural analogs)
Hepatic MetabolismMetabolized by cytochrome P450 enzymes

Toxicity and Safety Profile

While the specific toxicity profile of methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine is not well established, compounds within its class often require careful evaluation due to potential side effects associated with receptor modulation.

Future Directions in Research

Further research is essential to elucidate the precise mechanisms through which methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine exerts its biological effects. Future studies should focus on:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • In vivo studies to assess therapeutic efficacy and safety.
  • Exploration of structure-activity relationships (SAR) to optimize its pharmacological profile.

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC.
  • Optimize solvent choice (polar aprotic solvents like 1,4-dioxane enhance reactivity).

Basic: How is this compound characterized for purity and structural confirmation?

Methodological Answer:
Characterization relies on multi-technique validation:

Melting Point : Confirm identity using the reported range (153–158°C) via differential scanning calorimetry (DSC) .

Spectroscopy :

  • NMR : Assign signals using 1^1H and 13^13C NMR. For example, unresolved signals in aromatic regions (e.g., 171.4–173.0 ppm for carbons in similar heterocycles) may require deuterated DMSO or COSY experiments to resolve overlaps .
  • FT-IR : Identify functional groups (e.g., ester C=O stretch ~1700 cm1^{-1}, NH2_2 bends ~1600 cm1^{-1}).

Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

Advanced: How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved?

Methodological Answer:

Multi-Dimensional NMR : Employ 1^1H-13^13C HSQC or HMBC to correlate ambiguous proton and carbon signals .

Solvent Variation : Switch to deuterated solvents like DMSO-d6_6 or acetone-d6_6 to shift resonance positions and reduce signal overlap.

Complementary Techniques :

  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.
  • X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis if suitable crystals are obtained.

Example : In analogous triazine derivatives, unresolved 13^13C signals at 171–173 ppm were attributed to steric hindrance, resolved using gradient-enhanced HSQC .

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

Stoichiometric Control : Use a 10% excess of benzoylisothiocyanate to drive the reaction to completion and minimize unreacted precursors .

Temperature Optimization : Conduct reactions under controlled cooling (0–5°C) to suppress side reactions like hydrolysis.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts such as ammonium chloride, which precipitates early in the workup .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate

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